

Edeine D Structure, Synthesis, and Activity

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Compound Focus: Edeine D

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Edeines are pentapeptide amide antibiotics produced by *Bacillus* species. The core structural activity relationship for **Edeine D** involves a specific isoserine linkage that is critical for its biological function [1].

The table below summarizes the key information on **Edeine D**'s structure, mechanism, and SAR from the available literature:

Aspect	Description
Drug Class	Peptide antibiotic [2].
Primary Mechanism	Binds to the 30S ribosomal subunit to block the initiation of protein synthesis by inhibiting the fMet-tRNA interaction at the P site [2].
Key SAR Finding	The ionizable carboxy group in the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid moiety is not essential for antimicrobial activity [3].
Critical Structural Feature	The linkage of isoserine to the alpha-amino group of the alpha,beta-diaminopropionic acid residue is required for the "active isomer" of Edeine D [1].
Synthetic Methodology	Synthesis of novel analogues has been achieved using active ester and azide methods , coupling N-terminal tripeptides with C-terminal dipeptide amides [3].

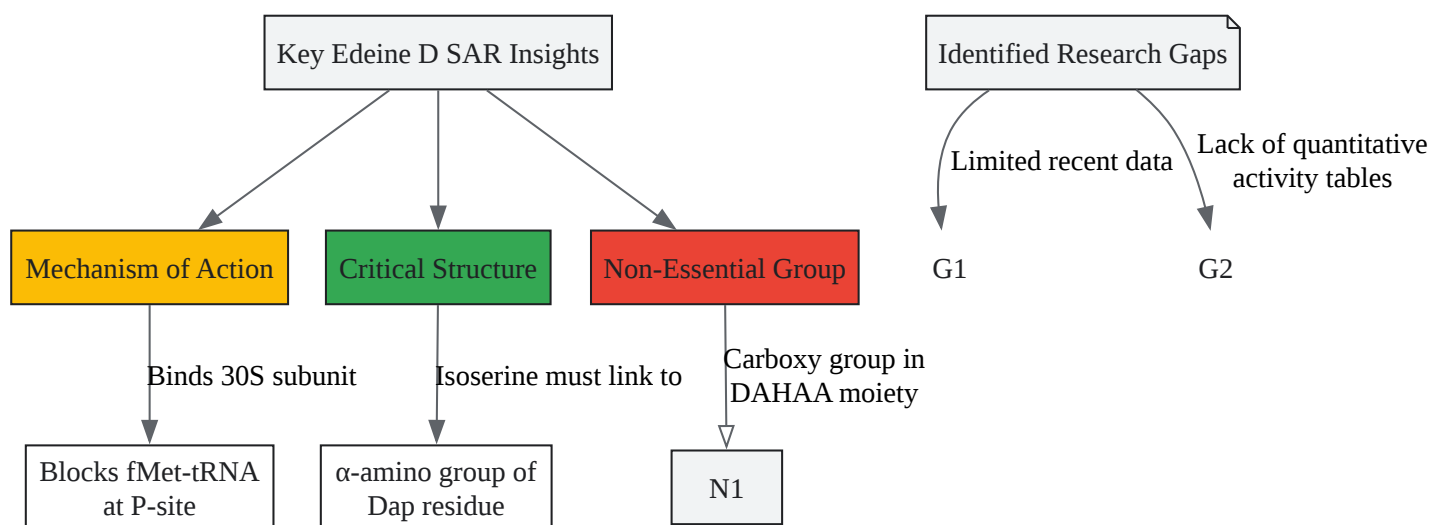
Experimental Insights

The synthesis and testing of **Edeine D** analogues provide the foundational experimental protocols for SAR studies.

- **Synthesis of Analogues:** The synthesis of novel Edeine A and D analogues has been performed by replacing the native (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid residue with moieties like (3R,4S)- or (3S,4S)-4,5-diamino-3-hydroxypentanoic acid. In one analogue, a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid was also introduced to prevent the transpeptidation process that leads to a loss of biological activity [3].
- **Biological Activity Assays:** The antimicrobial activity of newly synthesized Edeine analogues is evaluated against selected strains of bacteria and fungi to determine their potency [3].

Research Conclusions and Gaps

The available data allows for several key conclusions and also highlights areas where information is lacking for a comprehensive contemporary overview.



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*Current knowledge on **Edeine D** SAR and identified gaps*

Suggestions for Further Research

The most current research available on **Edeine D** analogues is from 2006, indicating this field may benefit from modern investigative techniques [3]. To conduct a thorough and up-to-date SAR analysis, I suggest you:

- **Consult Specialized Databases:** Use scientific databases like SciFinder or Reaxys, which are tailored for chemical and pharmaceutical research, to perform a comprehensive search for patents, journal articles, and dissertations on "**edeine D**" and its analogues.
- **Explore Broader Context:** Investigating the SAR of other ribosomal-targeting peptide antibiotics might provide valuable comparative insights and inspiration for hypothetical **Edeine D** modifications.

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References

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